N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine

Catalog No.
S13495159
CAS No.
M.F
C9H15N5
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-dia...

Product Name

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine

IUPAC Name

2-N-(2-aminoethyl)-4-N-cyclopropylpyrimidine-2,4-diamine

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C9H15N5/c10-4-6-12-9-11-5-3-8(14-9)13-7-1-2-7/h3,5,7H,1-2,4,6,10H2,(H2,11,12,13,14)

InChI Key

WOLGCZKEYQNHKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2)NCCN

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino and cyclopropyl groups. This compound has the molecular formula C11H19N5C_{11}H_{19}N_{5} and a molecular weight of approximately 221.30 g/mol. Its systematic IUPAC name reflects its complex structure, indicating the presence of two amino groups and a cyclopropyl moiety attached to the pyrimidine core. The compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The amino groups may be oxidized to form nitroso or nitro derivatives, using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can undergo reduction to yield various amine derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups can engage in nucleophilic substitution reactions with electrophiles, leading to alkylated or acylated products when treated with alkyl halides or acyl chlorides in the presence of a base.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential as a precursor for more complex molecules .

Research indicates that N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine exhibits significant biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential therapeutic properties, including:

  • Antiviral Activity: The compound has shown promise in inhibiting viral replication, making it a candidate for further development as an antiviral agent.
  • Anticancer Properties: Studies have suggested that this compound may inhibit certain kinases involved in cancer cell signaling pathways, thereby exhibiting anticancer effects .
  • Ligand Properties: It is being explored as a ligand in biochemical assays due to its ability to bind selectively to specific molecular targets.

The exact mechanisms of action are still under investigation, but they likely involve modulation of enzyme activity and interference with cellular signaling pathways .

The synthesis of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine typically follows these steps:

  • Starting Materials: The synthesis often begins with 2,4-dichloropyrimidine as a key starting material.
  • Nucleophilic Substitution: Cyclopropylamine is reacted with 2,4-dichloropyrimidine under basic conditions (e.g., using potassium carbonate) in an organic solvent such as dimethylformamide at elevated temperatures. This process facilitates the substitution of chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound with high purity .

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine has several applications across various fields:

  • Medicinal Chemistry: It is being studied for its potential use as an antiviral and anticancer agent.
  • Biochemical Research: The compound serves as a valuable building block for synthesizing more complex molecules and studying enzyme interactions.
  • Material Science: Its unique properties may facilitate the development of new materials with specific functionalities .

Interaction studies involving N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine focus on its binding affinity to various biological targets. These studies aim to elucidate how the compound interacts with enzymes or receptors within cells:

  • Kinase Inhibition: Investigations have shown that this compound may inhibit specific kinases that play crucial roles in cell signaling pathways related to cancer progression.
  • Binding Affinity: Quantitative analyses are performed to determine the strength and specificity of binding interactions with target proteins .

Several compounds share structural similarities with N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N4-benzylamine-N2-isopropylquinazoline-2,4-diaminesQuinazoline core instead of pyrimidineExhibits antibacterial activity against various bacterial strains
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diaminePiperazine moiety presentPotential use in nucleic acid delivery systems
6-chloro-4-N-methylpyrimidine-2,4-diamineChlorinated pyrimidine derivativeStudied for different biological activities

The uniqueness of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine lies in its specific combination of functional groups and its demonstrated potential in therapeutic applications. This distinct profile sets it apart from other similar compounds that may focus on different biological activities or structural characteristics.

Pyrimidinediamine derivatives have long been integral to drug discovery due to their versatility in interacting with biological targets. The 2,4-diaminopyrimidine core, characterized by nitrogen atoms at positions 1, 3, and 5, serves as a privileged scaffold for designing kinase inhibitors, antiviral agents, and anticancer therapeutics. Early work on pyrimidine analogs, such as the development of methotrexate in the 1940s, established the importance of diamine substitutions in modulating enzyme inhibition. Modern advancements, including the synthesis of cyclin-dependent kinase (CDK) inhibitors like compound 22 (a 2,4-diaminopyrimidine derivative), demonstrate the scaffold’s adaptability for achieving selectivity against closely related kinase subtypes.

The introduction of N2 and N4 substituents has proven critical for fine-tuning pharmacokinetic and pharmacodynamic properties. For instance, alkyl and aryl groups at these positions enhance binding affinity by occupying hydrophobic pockets in target proteins, while polar substituents improve solubility. The compound N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine builds on this legacy, combining a flexible aminoethyl chain with a conformationally restricted cyclopropyl group to balance molecular rigidity and dynamic interactions.

Structural Significance of Aminoethyl and Cyclopropyl Substituents

The aminoethyl (-NH-CH2-CH2-) and cyclopropyl substituents in this compound introduce distinct structural advantages:

Aminoethyl Group

  • Hydrogen Bonding Capacity: The primary amine at the terminus of the ethyl chain serves as a hydrogen bond donor, facilitating interactions with acidic residues in enzymatic active sites. This feature is shared with other biologically active diamines, such as the morpholinoethyl group in aminoalkylindole cannabinoid receptor ligands.
  • Conformational Flexibility: The ethyl spacer allows the amine group to adopt multiple orientations, enabling adaptive binding to diverse targets. This flexibility contrasts with bulkier substituents that may restrict molecular docking.

Cyclopropyl Group

  • Ring Strain and Stability: The cyclopropyl ring’s high angle strain (60° vs. the ideal 109.5° for sp³ hybridization) confers unique electronic properties, enhancing metabolic stability compared to linear alkyl chains.
  • Stereoelectronic Effects: The cyclopropyl moiety’s bent geometry distorts electron distribution, potentially influencing π-π stacking or charge-transfer interactions with aromatic residues in target proteins.

Table 1: Comparative Structural Features of Pyrimidinediamine Derivatives

CompoundN2 SubstituentN4 SubstituentKey Applications
2,4-Diaminopyrimidine-H-HAntiviral agents
BTX-A51-Methyl-CyclopropylCDK7/9 inhibition
This compound-2-Aminoethyl-CyclopropylKinase-targeted drug discovery

The interplay between these substituents is hypothesized to optimize target engagement while minimizing off-target effects, a principle observed in advanced CDK inhibitors where substituent geometry dictates selectivity. For example, molecular dynamics simulations of related compounds reveal that bulky N4 groups like cyclopropyl occupy specific hydrophobic pockets in CDK7, displacing water molecules and strengthening binding. Similarly, the aminoethyl chain’s flexibility may enable interactions with polar regions adjacent to the ATP-binding site in kinases.

Synthetic Considerations

While the exact synthesis route for N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is not detailed in the provided sources, analogous pyrimidinediamines are typically synthesized via:

  • Condensation Reactions: Combining thiourea or guanidine derivatives with α,β-unsaturated carbonyl compounds.
  • Cross-Coupling Strategies: Palladium-catalyzed couplings to introduce aryl or cyclopropyl groups at the N4 position.
  • Post-Functionalization: Alkylation or reductive amination to install the aminoethyl chain.

These methods emphasize the scaffold’s modularity, enabling systematic exploration of substituent effects on bioactivity.

This structured analysis underscores the compound’s potential as a tunable scaffold in medicinal chemistry, leveraging historical insights and modern design principles to target complex diseases. Subsequent sections would further elaborate on its biological evaluation and comparative efficacy, adhering to the outlined scope.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

193.13274550 g/mol

Monoisotopic Mass

193.13274550 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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